N-[3-(propan-2-yl)phenyl]glycinamide
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Overview
Description
N-[3-(propan-2-yl)phenyl]glycinamide is an organic compound belonging to the class of phenylglycinamides It features a phenyl ring substituted with an isopropyl group at the meta position and an amino acid-derived amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(propan-2-yl)aniline as the starting material.
Reaction Steps: The aniline undergoes acylation with chloroacetic acid to form the corresponding amide.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: N-[3-(propan-2-yl)phenyl]glycine.
Reduction: N-[3-(propan-2-yl)phenyl]ethanamine.
Substitution: this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
N-[3-(propan-2-yl)phenyl]glycinamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(propan-2-yl)phenyl]glycinamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, and pathways involved in oxidative stress, such as the Nrf2 pathway.
Comparison with Similar Compounds
N-[3-(propan-2-yl)phenyl]glycinamide is compared with other phenylglycinamides and related compounds:
Phenylglycinamide: Similar structure but lacks the isopropyl group.
N-[3-(butan-2-yl)phenyl]glycinamide: Similar but with a longer alkyl chain.
N-[3-(propyl)phenyl]glycinamide: Similar but with a straight-chain alkyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
OATOFJGQQJVXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN |
Origin of Product |
United States |
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